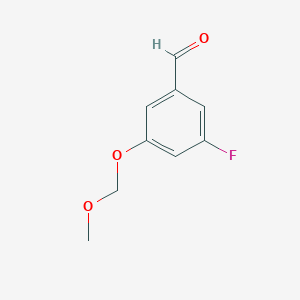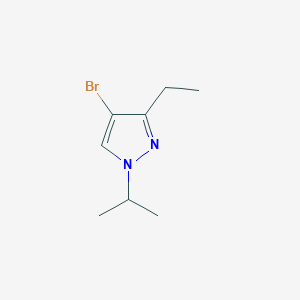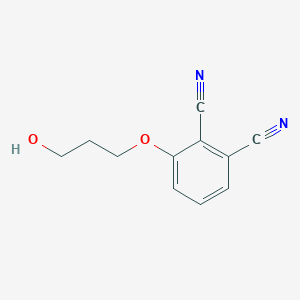
3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C11H10N2O2 It is a derivative of benzene-1,2-dicarbonitrile, featuring a hydroxypropoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile typically involves the reaction of benzene-1,2-dicarbonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxypropoxy group under basic conditions.
Major Products
Oxidation: Formation of 3-(3-oxopropoxy)benzene-1,2-dicarbonitrile.
Reduction: Formation of 3-(3-hydroxypropoxy)benzene-1,2-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzene-1,2-dicarbonitrile
- 4-(3-Hydroxyphenoxy)benzene-1,2-dicarbonitrile
- Dicyanobenzene derivatives
Uniqueness
3-(3-Hydroxypropoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and bioactive compounds .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-7-9-3-1-4-11(10(9)8-13)15-6-2-5-14/h1,3-4,14H,2,5-6H2 |
InChI Key |
MJIZTOSRMPIUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCCO)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


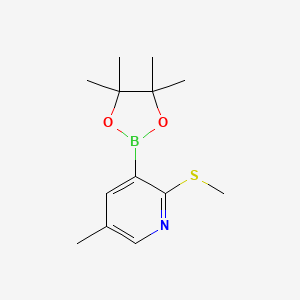

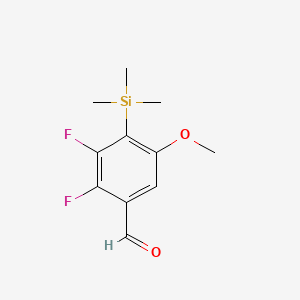
![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)
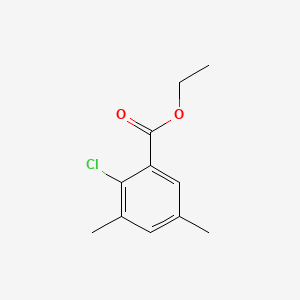

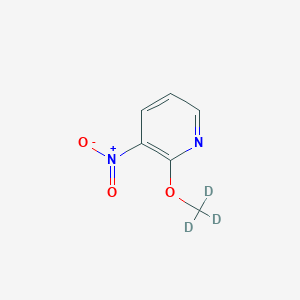

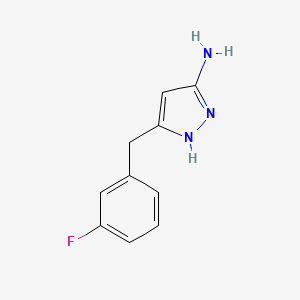

![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
